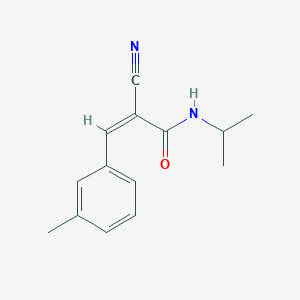
2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide is an organic compound with a complex structure that includes a cyano group, a methylphenyl group, and an isopropyl group
Preparation Methods
The synthesis of 2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-methylbenzaldehyde with malononitrile in the presence of a base to form the intermediate compound. This intermediate is then reacted with isopropylamine under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and other functional groups in the compound can form specific interactions with these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-cyano-3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide can be compared with other similar compounds such as:
2-cyano-3-phenylprop-2-enamide: Lacks the methyl group on the phenyl ring, which may affect its chemical and biological properties.
3-(3-methylphenyl)-N-(propan-2-yl)prop-2-enamide: Lacks the cyano group, which may influence its reactivity and applications.
2-cyano-3-(4-methylphenyl)-N-(propan-2-yl)prop-2-enamide: Has a methyl group in a different position on the phenyl ring, potentially altering its properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(Z)-2-cyano-3-(3-methylphenyl)-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10(2)16-14(17)13(9-15)8-12-6-4-5-11(3)7-12/h4-8,10H,1-3H3,(H,16,17)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZMQIHYTQNZAT-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C(C#N)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C(/C#N)\C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2,5-Dimethylfuran-3-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7480067.png)
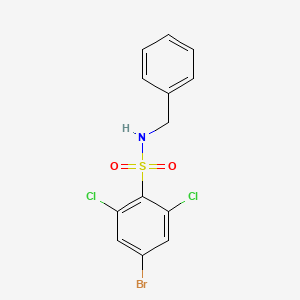
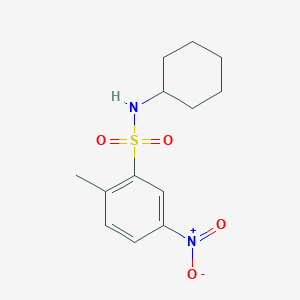
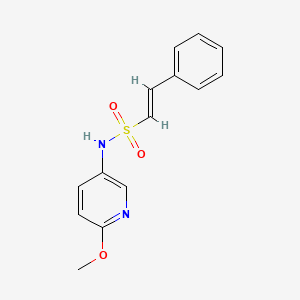
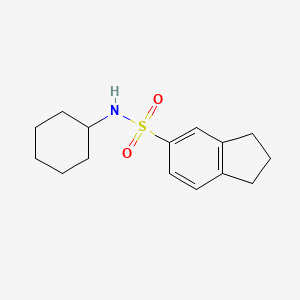
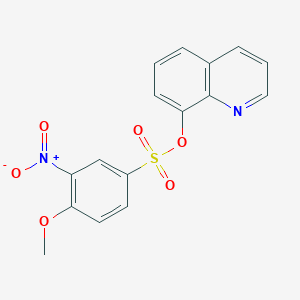
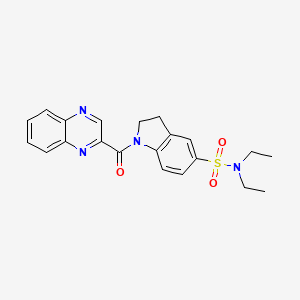
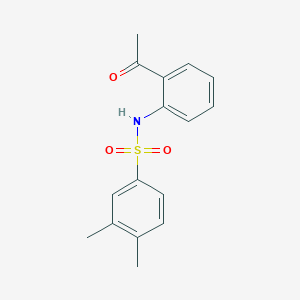
![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B7480116.png)
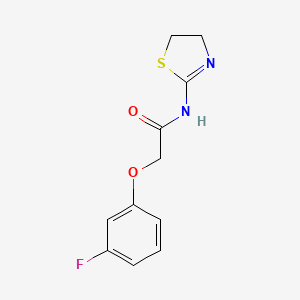
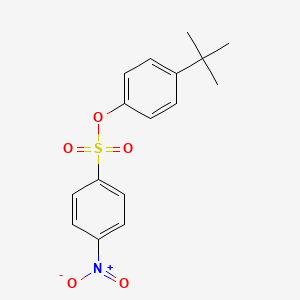
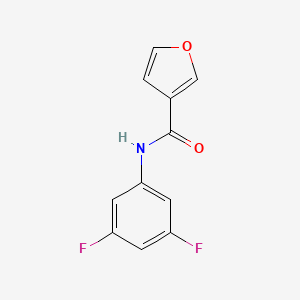
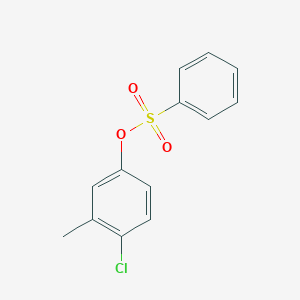
![1-[4-(4-Chlorobenzoyl)piperazin-1-yl]ethanone](/img/structure/B7480155.png)
